molecular formula C9H16ClN3O B1433970 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride CAS No. 1807988-35-7

1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1433970
CAS No.: 1807988-35-7
M. Wt: 217.69 g/mol
InChI Key: XACBXXSRRWBDMC-UHFFFAOYSA-N
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Description

1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3O and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(12-13-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACBXXSRRWBDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
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1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
Reactant of Route 3
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1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
Reactant of Route 4
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1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
Reactant of Route 5
1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
Reactant of Route 6
1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

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